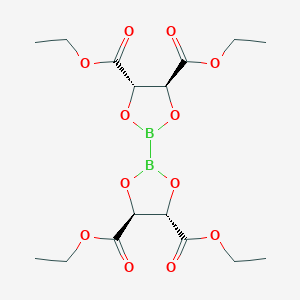
4-Pyridin-2-yl-thiazol-2-ylamine
Overview
Description
4-Pyridin-2-yl-thiazol-2-ylamine is a chemical compound with the CAS Number: 30235-26-8 . It has a molecular weight of 178.24 and its IUPAC name is 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine . The InChI key for this compound is NOGSJVYIUOTCQC-UHFFFAOYSA-N .
Synthesis Analysis
A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The InChI code for 4-Pyridin-2-yl-thiazol-2-ylamine is 1S/C8H8N3S/c9-8-11-7 (5-12-8)6-3-1-2-4-10-6/h1-5,12H, (H2,9,11) .Chemical Reactions Analysis
The inhibition effect of 4-Pyridin-2-yl-thiazol-2-ylamine against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Physical And Chemical Properties Analysis
The storage temperature for 4-Pyridin-2-yl-thiazol-2-ylamine is room temperature .Scientific Research Applications
Anticancer Applications
4-Pyridin-2-yl-thiazol-2-ylamine and its derivatives have been extensively studied for their potential applications in cancer treatment. A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and found them to exhibit high antiproliferative activity against various cancer cell lines. Specifically, compounds demonstrated selective cytotoxic action towards acute human promyelocytic leukemia cells and other tumor types, while exhibiting minimal toxicity towards normal human cells. This suggests their potential as anticancer agents (Ivasechko et al., 2022).
Antibacterial and Antitumor Activities
Another significant application of 4-Pyridin-2-yl-thiazol-2-ylamine is in the development of compounds with antibacterial and antitumor activities. Xun-Zhong et al. (2020) reported the synthesis of two Zinc(II) complexes with pyridine thiazole derivatives that exhibited significant antimicrobial activity and specificity towards certain bacteria and cancer cell lines (Xun-Zhong et al., 2020).
Electronic and Structural Properties in Chemistry
The compound's utility also extends to its role in understanding electronic and structural properties in chemistry. For instance, a study by Childs et al. (1997) explored the electronic and structural properties of Iron(II) and Nickel(II) cationic complexes of 2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazole, revealing insights into temperature-induced transitions and hydrogen bonding in these complexes (Childs et al., 1997).
Mechanism of Action
The experimental results showed that 4-Pyridin-2-yl-thiazol-2-ylamine is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . Polarization studies showed that it acted as a mixed inhibitor . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .
Safety and Hazards
properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKHMTAXNXLDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360239 | |
| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-2-yl-thiazol-2-ylamine | |
CAS RN |
30235-26-8 | |
| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4-(Pyridin-2-yl)thiazol-2-amine and what are the downstream effects of its action?
A1: 4-(Pyridin-2-yl)thiazol-2-amine, often referred to as ICA, primarily targets small-conductance Ca2+-activated K+ (SK) channels. [, ] These channels play a crucial role in regulating the electrical activity of heart cells, specifically in the atria. By blocking these channels, ICA disrupts the normal flow of potassium ions, leading to a prolonged atrial effective refractory period. [, ] This means that the heart's atria take longer to recover after each beat, reducing the likelihood of irregular heart rhythms like atrial fibrillation. [, ]
Q2: What is the structural characterization of 4-(Pyridin-2-yl)thiazol-2-amine?
A2:
- Molecular Formula: C8H7N3S []
- Spectroscopic Data: Crystallographic data reveals that at 150K, the asymmetric unit of 4-(Pyridin-2-yl)thiazol-2-amine comprises three molecules. The structure shows involvement of amine N—H groups and heterocyclic N atoms in intermolecular hydrogen bonding. []
Q3: How does the structure of 4-(Pyridin-2-yl)thiazol-2-amine relate to its activity on SK channels?
A3: While specific structure-activity relationship (SAR) studies focusing on 4-(Pyridin-2-yl)thiazol-2-amine's interaction with SK channels haven't been extensively discussed in the provided research, it's known that subtle changes in a molecule's structure can significantly impact its biological activity. Further research is needed to elucidate the precise SAR for this compound and its derivatives, which could guide the development of more potent and selective SK channel inhibitors. []
Q4: What are the potential benefits of targeting SK channels for treating atrial fibrillation?
A4: Existing antiarrhythmic drugs often come with undesirable side effects. [] The research suggests that targeting SK channels could offer a promising alternative for atrial fibrillation treatment. Specifically, 4-(Pyridin-2-yl)thiazol-2-amine has been shown to effectively terminate and prevent atrial fibrillation in various animal models without affecting the QT interval, a factor linked to potentially dangerous heart rhythm abnormalities. [] This suggests that SK channel inhibitors like 4-(Pyridin-2-yl)thiazol-2-amine might provide a safer and more effective treatment option. []
Q5: Has 4-(Pyridin-2-yl)thiazol-2-amine been tested in humans for atrial fibrillation?
A5: The provided research focuses on the compound's efficacy in various in vitro and in vivo animal models. [, ] While these results are encouraging, further research, including clinical trials, is needed to evaluate the safety and efficacy of 4-(Pyridin-2-yl)thiazol-2-amine in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)




![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)
